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molecular formula C7H4ClN B1592583 3-Chloro-5-ethynylpyridine CAS No. 329202-22-4

3-Chloro-5-ethynylpyridine

Cat. No. B1592583
M. Wt: 137.56 g/mol
InChI Key: MZOIQYPOUQWDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915424B2

Procedure details

Add potassium carbonate (4.35 g, 31.5 mmol) to a solution of 3-chloro-5-trimethylsilanylethynyl-pyridine (5.51 g, 26.3 mmol), (prepared as described in PREPARATION 26), in methanol (120 mL) and stir for 2 h. Concentrate, add water (150 mL), and extract with diethyl ether (2×100 mL). Wash the organic phase with an aqueous saturated solution of sodium chloride (100 mL), dry (sodium sulfate), filter, and concentrate. Purify the residue by silica gel chromatography, eluting with 20:80 ethyl acetate:hexanes to give the title compound as a pale yellow solid (1.9 g, 52%).
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
5.51 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[CH:9]=[N:10][CH:11]=[C:12]([C:14]#[C:15][Si](C)(C)C)[CH:13]=1>CO>[Cl:7][C:8]1[CH:9]=[N:10][CH:11]=[C:12]([C:14]#[CH:15])[CH:13]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
4.35 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5.51 g
Type
reactant
Smiles
ClC=1C=NC=C(C1)C#C[Si](C)(C)C
Name
Quantity
120 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stir for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
ADDITION
Type
ADDITION
Details
add water (150 mL)
EXTRACTION
Type
EXTRACTION
Details
extract with diethyl ether (2×100 mL)
WASH
Type
WASH
Details
Wash the organic phase with an aqueous saturated solution of sodium chloride (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify the residue by silica gel chromatography
WASH
Type
WASH
Details
eluting with 20:80 ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=NC=C(C1)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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